molecular formula C11H6Cl2N2O3S2 B8362542 1-(5-((3,5-Dichloropyridin-4-yl)thio)-4-nitrothiophen-2-yl)ethanone

1-(5-((3,5-Dichloropyridin-4-yl)thio)-4-nitrothiophen-2-yl)ethanone

Cat. No. B8362542
M. Wt: 349.2 g/mol
InChI Key: JZFGTMFJLSUORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-((3,5-Dichloropyridin-4-yl)thio)-4-nitrothiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C11H6Cl2N2O3S2 and its molecular weight is 349.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-((3,5-Dichloropyridin-4-yl)thio)-4-nitrothiophen-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-((3,5-Dichloropyridin-4-yl)thio)-4-nitrothiophen-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(5-((3,5-Dichloropyridin-4-yl)thio)-4-nitrothiophen-2-yl)ethanone

Molecular Formula

C11H6Cl2N2O3S2

Molecular Weight

349.2 g/mol

IUPAC Name

1-[5-(3,5-dichloropyridin-4-yl)sulfanyl-4-nitrothiophen-2-yl]ethanone

InChI

InChI=1S/C11H6Cl2N2O3S2/c1-5(16)9-2-8(15(17)18)11(19-9)20-10-6(12)3-14-4-7(10)13/h2-4H,1H3

InChI Key

JZFGTMFJLSUORF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(S1)SC2=C(C=NC=C2Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(5-chloro-4-nitro-2-thienyl)ethanone (113 mg, 0.55 mmol) in toluene (2 mL), was added 3,5-dichloropyridine-4-thiol sodium salt (100 mg, 0.55 mmol) and potassium carbonate (113 mg, 0.825 mmol). The resulting reaction mixture was stirred at ambient temperature for 18 hours. After this time, the reaction mixture was filtered to remove the solid residues. The organic solution was diluted with ethyl acetate (15 mL) and was washed with water (2 mL×2) and brine (1 mL×2), dried (Na2SO4) and concentrated under vacuum. The residue was purified by silica gel chromatography using a mixture of 96:4 hexane and ethyl acetate as eluent to afford the title product as a solid (22 mg, 12% yield). 1H NMR (400 MHz, MeOD) δ: 8.85 (2H, m) 8.36 (1H, s), 2.52 (3H, s). MS m/z: 348.8 [M+H]+.
Quantity
113 mg
Type
reactant
Reaction Step One
Name
3,5-dichloropyridine-4-thiol sodium salt
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
12%

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